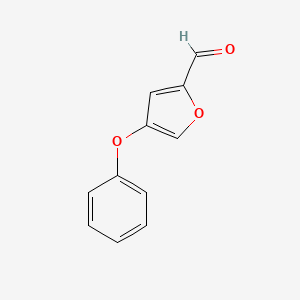
4-Phénoxyfuranne-2-carbaldéhyde
Vue d'ensemble
Description
4-Phenoxyfuran-2-carbaldehyde is a chemical compound belonging to the furan family. It is characterized by a yellowish crystalline solid appearance with a molecular formula of C11H8O3 and a molecular weight of 188.18 g/mol. This compound has garnered significant attention in scientific research due to its potential biological and industrial applications.
Applications De Recherche Scientifique
4-Phenoxyfuran-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
Furan-2-carbaldehydes, a class of compounds to which 4-phenoxyfuran-2-carbaldehyde belongs, are known to be used as efficient green c1 building blocks in the synthesis of bioactive quinazolin-4(3h)-ones .
Mode of Action
The mode of action of 4-Phenoxyfuran-2-carbaldehyde involves ligand-free photocatalytic C–C bond cleavage . Mechanistic studies suggest that conjugated N, O -tridentate copper complexes act as novel photoinitiators under visible light .
Biochemical Pathways
Furan-2-carbaldehydes are known to be involved in the synthesis of bioactive quinazolin-4(3h)-ones . This process involves ligand-free photocatalytic C–C bond cleavage .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability .
Result of Action
Furan-2-carbaldehydes are known to be used in the synthesis of bioactive quinazolin-4(3h)-ones , suggesting potential bioactivity.
Action Environment
Furan platform chemicals, a class to which 4-phenoxyfuran-2-carbaldehyde belongs, are known to be derived from biomass , suggesting potential environmental influences on their production and use.
Analyse Biochimique
Biochemical Properties
4-Phenoxyfuran-2-carbaldehyde, as a furan derivative, has been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . It plays an indispensable role in many synthetic pathways, for example, in the synthesis of pharmaceuticals, dyes, or polymeric materials .
Cellular Effects
. For instance, some furan derivatives have shown anticancer activity against the human ovarian cancer cell line A2780 .
Molecular Mechanism
The molecular mechanism of 4-Phenoxyfuran-2-carbaldehyde is not fully understood. Furan-2-carbaldehydes, as biomass-derived chemicals, are used as efficient green C1 building blocks to synthesize bioactive quinazolin-4(3H)-ones by ligand-free photocatalytic C–C bond cleavage . This suggests that 4-Phenoxyfuran-2-carbaldehyde may also participate in similar reactions.
Temporal Effects in Laboratory Settings
, suggesting that they may have stability suitable for laboratory manipulations.
Metabolic Pathways
The specific metabolic pathways involving 4-Phenoxyfuran-2-carbaldehyde are not well-documented. Furan derivatives are known to play important roles in various biochemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxyfuran-2-carbaldehyde can be achieved through various methods. One common approach involves the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . This method is known for its efficiency in producing high yields of the desired aldehyde.
Industrial Production Methods: While specific industrial production methods for 4-Phenoxyfuran-2-carbaldehyde are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using cost-effective reagents, and ensuring the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phenoxyfuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of 4-Phenoxyfuran-2-carboxylic acid.
Reduction: Formation of 4-Phenoxyfuran-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Comparaison Avec Des Composés Similaires
4-Phenylfuran-2-carbaldehyde: Similar structure but with a phenyl group instead of a phenoxy group.
Furan-2-carbaldehyde: Lacks the phenoxy substituent, making it less complex.
Uniqueness: 4-Phenoxyfuran-2-carbaldehyde stands out due to its phenoxy group, which imparts unique chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
4-phenoxyfuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-7-10-6-11(8-13-10)14-9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQUEXYWZTWDSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=COC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303309 | |
| Record name | 4-Phenoxy-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-00-6 | |
| Record name | 4-Phenoxy-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenoxy-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


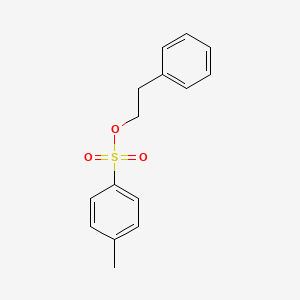
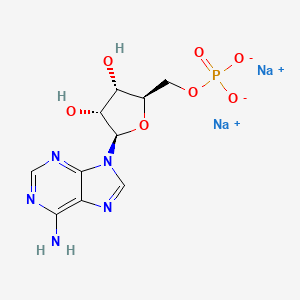
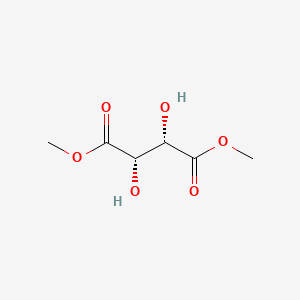
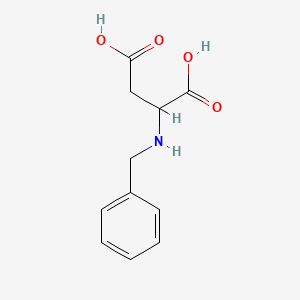

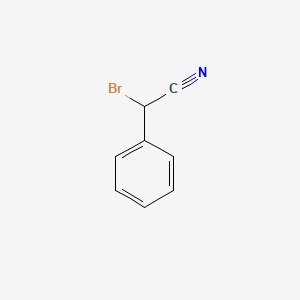
![1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole](/img/structure/B1328792.png)
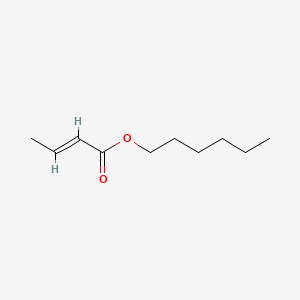
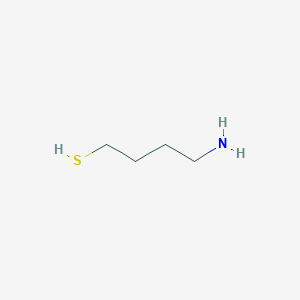
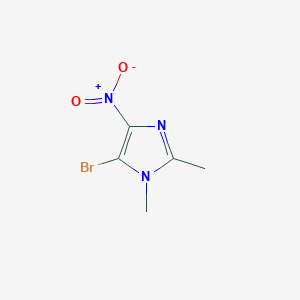
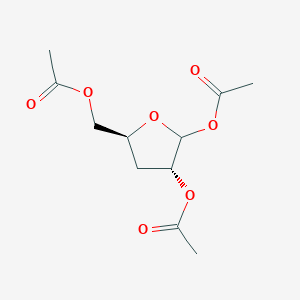
-amino]acetic acid](/img/structure/B1328800.png)
![[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328801.png)
![[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328806.png)
